molecular formula C15H10O3 B15174119 2-Methoxyphenanthrene-9,10-dione CAS No. 918945-07-0

2-Methoxyphenanthrene-9,10-dione

Cat. No.: B15174119
CAS No.: 918945-07-0
M. Wt: 238.24 g/mol
InChI Key: GKUKBDLCZUMMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenanthrene-9,10-dione is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenanthrene backbone with methoxy and dione functional groups at the 2, 9, and 10 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenanthrene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 9-bromophenanthrene followed by a CuI-catalyzed methoxylation reaction . Another method includes the reaction of phenanthrene-9,10-dione with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methoxylation, and purification through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenanthrene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like copper iodide for methoxylation reactions .

Major Products Formed

Major products formed from these reactions include various substituted phenanthrene derivatives, quinones, and hydroxylated compounds .

Mechanism of Action

The mechanism of action of 2-Methoxyphenanthrene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. It may also interact with enzymes and proteins, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methoxyphenanthrene-9,10-dione include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

918945-07-0

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-methoxyphenanthrene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-18-9-6-7-11-10-4-2-3-5-12(10)14(16)15(17)13(11)8-9/h2-8H,1H3

InChI Key

GKUKBDLCZUMMDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.